molecular formula C18H17NO5S2 B2990672 3-acetyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1788675-60-4

3-acetyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2990672
CAS No.: 1788675-60-4
M. Wt: 391.46
InChI Key: CUIMWYOTXWLGGN-UHFFFAOYSA-N
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Description

3-acetyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a synthetic organic compound with the CAS Registry Number 1788675-60-4 and a molecular formula of C18H17NO5S2 . This reagent features a complex structure incorporating multiple heterocyclic systems, including a thiophene and a furan ring, linked by a benzenesulfonamide group. The presence of these motifs is often of significant interest in medicinal chemistry and drug discovery research. For instance, the benzenesulfonamide group is a known pharmacophore in various bioactive molecules, and heterocyclic compounds like thiophene and furan derivatives are frequently explored for their diverse biological activities, such as antiviral and antimicrobial properties . Researchers may investigate this compound as a potential scaffold for developing enzyme inhibitors or as a precursor in the synthesis of more complex chemical entities. Its structural complexity also makes it a candidate for computational chemistry studies, including density functional theory (DFT) calculations to understand its electronic properties and molecular geometry . This product is intended for research and analysis in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-acetyl-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c1-12(20)13-4-2-5-15(10-13)26(22,23)19-11-14-7-8-17(25-14)18(21)16-6-3-9-24-16/h2-10,18-19,21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIMWYOTXWLGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-acetyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide, identified by its CAS number 1788675-60-4, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17NO5S2C_{18}H_{17}NO_{5}S_{2}, with a molecular weight of 391.5 g/mol. The structure features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. A study on related sulfonamides demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

2. Anticancer Potential
Sulfonamide derivatives have been explored for their anticancer properties. For instance, some studies have reported that compounds with furan and thiophene moieties show cytotoxic effects against cancer cell lines. Although specific data on this compound is limited, its structural analogs have shown promise in inhibiting tumor growth.

3. Neuroprotective Effects
Given the presence of the furan and thiophene rings, there is potential for neuroprotective activity. Compounds in this class have been studied for their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies provide insights into the biological activities of similar compounds:

Study Compound Activity Findings
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazineAMPA receptor modulationEnhanced neurotransmitter levels in the hippocampus; potential neuroprotective effects.
Various pyrazole derivativesAnticancer activityCompounds showed IC50 values ranging from 3.79 µM to 49.85 µM against different cancer cell lines.
Monomeric alkaloidsAntimicrobial activityDemonstrated MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar sulfonamides often inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Modulation of Receptor Activity : The potential interaction with neurotransmitter receptors may contribute to neuroprotective effects.
  • Antioxidant Properties : The presence of furan and thiophene rings may enhance the compound's ability to scavenge free radicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents Melting Point (°C) Rf Value Molecular Formula Key Features
3-Acetyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide (Target) 3-Acetyl, hydroxymethyl-furan-thiophene Not reported Not reported C₂₁H₁₉NO₅S₂ Hydroxymethyl group enhances polarity; acetyl group may stabilize π-interactions
4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (1l) 4-Methyl, propargyl-phenyl, thiophene-furan 90–92 0.23 C₂₈H₂₅NO₄S Higher lipophilicity due to phenyl and propargyl groups; lower solubility
4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8) 4-Methyl, propargyl, thiophene-furan 127–131 (decomp.) 0.46 C₂₁H₁₉NO₃S Propargyl group increases reactivity; moderate thermal stability
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Chloro-2-methoxyphenyl Not reported Not reported C₁₃H₁₂ClNO₃S Chlorine and methoxy groups enhance antimicrobial activity
3-Chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide 3-Chloro-4-methoxy, furylmethyl, thienylmethyl Not reported Not reported C₁₈H₁₇ClN₂O₃S₂ Dual heterocyclic substituents; potential for broad-spectrum activity

Key Observations:

Structural Flexibility vs. Bioactivity :

  • The target compound’s hydroxymethyl and acetyl groups contrast with the propargyl and methyl groups in 1l and int-8 , which prioritize lipophilicity and synthetic versatility .
  • Chlorine and methoxy substituents in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide correlate with reported antimicrobial effects, suggesting that similar groups in the target compound could modulate bioactivity .

Thermal Stability :

  • Int-8 exhibits decomposition at 127–131°C, whereas 1l has a lower melting point (90–92°C). The target compound’s stability may depend on the balance between its acetyl and hydroxymethyl groups .

Synthetic Accessibility :

  • Analogs like int-8 and 1l were synthesized via gold(I)-catalyzed reactions, suggesting that the target compound could be accessible through similar catalytic methodologies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-acetyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of the benzenesulfonamide core. Key steps include:

  • Sulfonamide formation : Reacting 3-acetylbenzenesulfonyl chloride with a thiophene-furan hybrid amine precursor under basic conditions (e.g., NaH in THF) .
  • Thiophene-furan moiety introduction : A [3,3]-sigmatropic rearrangement or nucleophilic substitution to attach the heterocyclic groups .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths, angles, and packing interactions (e.g., using SHELX software ).
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. Anisotropic effects in NOESY can resolve spatial arrangements .
  • Mass spectrometry : High-resolution MS validates the molecular formula .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer :

  • HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere .
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield of the thiophene-furan moiety?

  • Methodological Answer :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates during sigmatropic rearrangements .
  • Catalyst optimization : Use Lewis acids (e.g., ZnCl2_2) to accelerate furan-thiophene coupling .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .
  • Statistical design : Apply a Box-Behnken model to optimize temperature, stoichiometry, and reaction time .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

  • Methodological Answer :

  • Dynamic effects analysis : Use variable-temperature NMR to detect conformational exchange broadening .
  • DFT calculations : Simulate NMR chemical shifts (GIAO method) and compare with experimental data to identify dominant conformers .
  • Crystal structure alignment : Overlay X-ray data with NMR-derived models to validate spatial arrangements .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Polarizable Continuum Model (PCM) : Simulate solvation effects in aqueous and lipid environments to estimate membrane permeability .
  • Molecular docking : Screen against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to hypothesize binding modes .

Q. How to design structure-activity relationship (SAR) studies for analogs with improved bioactivity?

  • Methodological Answer :

  • Scaffold diversification : Replace the acetyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Bioisosteric replacement : Substitute the furan ring with thiazole or pyridine to modulate lipophilicity .
  • In vitro assays : Test analogs for anti-inflammatory activity via COX-2 inhibition assays and correlate results with computed descriptors (e.g., LogP, PSA) .

Q. How to address discrepancies between in silico predictions and experimental bioactivity data?

  • Methodological Answer :

  • Force field refinement : Adjust partial charges in docking simulations using RESP charges derived from quantum calculations .
  • Solvent accessibility modeling : Incorporate explicit water molecules in MD simulations to account for hydration effects .
  • Metabolite screening : Use LC-MS/MS to identify in situ degradation products that may interfere with assays .

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